molecular formula C15H13ClO2 B3023707 3-Chloro-4'-ethoxybenzophenone CAS No. 951884-55-2

3-Chloro-4'-ethoxybenzophenone

Cat. No.: B3023707
CAS No.: 951884-55-2
M. Wt: 260.71 g/mol
InChI Key: ZMZFMDGJZHPZAM-UHFFFAOYSA-N
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Description

3-Chloro-4’-ethoxybenzophenone: is an organic compound with the molecular formula C15H13ClO2 . It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 3-position and an ethoxy group at the 4’-position of the benzophenone structure. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-ethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. One common method starts with 5-bromo-2-chlorobenzoic acid, which is converted to 5-bromo-2-chlorobenzoyl chloride using an acylating chlorination reagent. This intermediate is then reacted with phenetole in the presence of an acid catalyst to produce 3-Chloro-4’-ethoxybenzophenone .

Industrial Production Methods: In industrial settings, the production of 3-Chloro-4’-ethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4’-ethoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The ethoxy group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

Major Products:

Scientific Research Applications

3-Chloro-4’-ethoxybenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4’-ethoxybenzophenone is primarily related to its role as an intermediate in chemical reactions. It acts as a precursor that undergoes various transformations to form active compounds. In the context of pharmaceuticals, it contributes to the synthesis of active drug molecules by participating in key chemical reactions that modify its structure .

Comparison with Similar Compounds

  • 4-Chloro-4’-ethoxybenzophenone
  • 3-Bromo-4’-ethoxybenzophenone
  • 3-Chloro-4’-methoxybenzophenone

Comparison: 3-Chloro-4’-ethoxybenzophenone is unique due to the specific positioning of the chlorine and ethoxy groups, which influence its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and be used in distinct synthetic pathways .

Properties

IUPAC Name

(3-chlorophenyl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZFMDGJZHPZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271262
Record name (3-Chlorophenyl)(4-ethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-55-2
Record name (3-Chlorophenyl)(4-ethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(4-ethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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